molecular formula C10H13BrO B2718700 4-Bromo-1-isopropyl-2-methoxybenzene CAS No. 1369775-86-9

4-Bromo-1-isopropyl-2-methoxybenzene

Cat. No.: B2718700
CAS No.: 1369775-86-9
M. Wt: 229.117
InChI Key: LKCIPBSEEFZRGN-UHFFFAOYSA-N
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Description

4-Bromo-1-isopropyl-2-methoxybenzene: is an organic compound with the molecular formula C10H13BrO . It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the 4-position, an isopropyl group at the 1-position, and a methoxy group at the 2-position. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Scientific Research Applications

4-Bromo-1-isopropyl-2-methoxybenzene is used in various scientific research applications, including:

Safety and Hazards

This compound has been classified under GHS07 . The hazard statements associated with it are H302-H315-H320-H335 . Precautionary measures include P264-P270-P301+P312-P330 . It is recommended to consult the MSDS for complete safety information .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-1-isopropyl-2-methoxybenzene is the benzene ring, a key component of the compound’s structure . The benzene ring is especially stable due to its six pi electrons, which are delocalized in six p orbitals above and below the plane of the ring .

Mode of Action

The interaction of This compound with its target involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by This compound is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during reactions . The downstream effects of this pathway involve the formation of a substituted benzene ring .

Result of Action

The molecular result of This compound ’s action is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the compound is stored at temperatures between 2-8°C to maintain its stability Additionally, the compound’s reactivity may be influenced by the presence of other substances in its environmentThis compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-isopropyl-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-isopropyl-2-methoxybenzene using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-isopropyl-2-methoxybenzene undergoes various chemical reactions, including:

    Electrophilic aromatic substitution: As described in the preparation methods, this compound can undergo further substitution reactions at the benzene ring.

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-).

    Oxidation: The isopropyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.

    Nucleophilic substitution: Sodium hydroxide (NaOH) or sodium alkoxide (NaOR).

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

    Bromination: this compound.

    Nucleophilic substitution: 1-Isopropyl-2-methoxybenzene derivatives with different substituents replacing the bromine atom.

    Oxidation: 4-Carboxy-1-isopropyl-2-methoxybenzene.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-isopropyl-2-methoxybenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and physical properties. The combination of electron-withdrawing and electron-donating groups on the benzene ring allows for selective reactions and applications in various fields of research and industry.

Properties

IUPAC Name

4-bromo-2-methoxy-1-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-7(2)9-5-4-8(11)6-10(9)12-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCIPBSEEFZRGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369775-86-9
Record name 4-Bromo-1-isopropyl-2-methoxybenzene
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